molecular formula C24H42N4 B2661867 [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine CAS No. 193821-03-3

[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine

Cat. No.: B2661867
CAS No.: 193821-03-3
M. Wt: 386.628
InChI Key: RUHSUIQJWLNSMR-UHFFFAOYSA-N
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Description

[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is a compound that features a benzotriazole moiety substituted with a methyl group at the 5-position and a dioctylamine group at the 1-position. Benzotriazole derivatives are known for their diverse applications in various fields, including corrosion inhibition, medicinal chemistry, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine typically involves the reaction of 5-methyl-1H-benzotriazole with dioctylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction proceeds via nucleophilic substitution, where the amine group of dioctylamine attacks the benzotriazole ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification through recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methyl]dioctylamine is unique due to the presence of the dioctylamine group, which enhances its lipophilicity and potential interactions with lipid membranes. This structural feature distinguishes it from simpler benzotriazole derivatives and contributes to its diverse applications in various fields .

Properties

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4/c1-4-6-8-10-12-14-18-27(19-15-13-11-9-7-5-2)21-28-24-17-16-22(3)20-23(24)25-26-28/h16-17,20H,4-15,18-19,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHSUIQJWLNSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CN1C2=C(C=C(C=C2)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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